molecular formula C13H23N3O B14491313 N-[2-(1H-imidazol-5-yl)ethyl]octanamide CAS No. 63006-64-4

N-[2-(1H-imidazol-5-yl)ethyl]octanamide

Cat. No.: B14491313
CAS No.: 63006-64-4
M. Wt: 237.34 g/mol
InChI Key: XNRGJMFNTYWHNR-UHFFFAOYSA-N
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Description

N-[2-(1H-imidazol-5-yl)ethyl]octanamide is a compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-imidazol-5-yl)ethyl]octanamide typically involves the formation of the imidazole ring followed by the attachment of the octanamide group. One common method for synthesizing imidazoles is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde . Another method is the Van Leusen imidazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and an aldehyde .

Industrial Production Methods

Industrial production of imidazole derivatives often employs catalytic processes to enhance yield and efficiency. For example, a copper-catalyzed [3+2] cycloaddition reaction can be used to produce multisubstituted imidazoles under mild conditions . These methods are scalable and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-imidazol-5-yl)ethyl]octanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield N-oxides, while substitution reactions can produce various substituted imidazoles .

Scientific Research Applications

N-[2-(1H-imidazol-5-yl)ethyl]octanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-imidazol-5-yl)ethyl]octanamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. Additionally, the compound can interact with biological receptors, influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-imidazol-5-yl)ethyl]octanamide is unique due to its specific structure, which combines the imidazole ring with an octanamide group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

63006-64-4

Molecular Formula

C13H23N3O

Molecular Weight

237.34 g/mol

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]octanamide

InChI

InChI=1S/C13H23N3O/c1-2-3-4-5-6-7-13(17)15-9-8-12-10-14-11-16-12/h10-11H,2-9H2,1H3,(H,14,16)(H,15,17)

InChI Key

XNRGJMFNTYWHNR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NCCC1=CN=CN1

Origin of Product

United States

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